

Gosogliptin Clinical Trial Protocol: Application Notes

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Compound Focus: Gosogliptin

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Trial Design and Objectives

This document summarizes the clinical trial protocol for **Gosogliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, based on a Phase 3 study completed in 2014. The trial investigated the efficacy and safety of **Gosogliptin** in drug-naive patients with Type 2 Diabetes Mellitus (T2DM) [1] [2].

Primary Objective: To demonstrate that the efficacy of **Gosogliptin** (as both monotherapy and in combination with Metformin) is non-inferior to that of Vildagliptin (as both monotherapy and in combination with Metformin) in its effects on glycosylated hemoglobin (HbA1c) at Week 12 and Week 36 compared to baseline (Week 0) [1].

Secondary Objectives included the proportion of patients achieving a target HbA1c of $\leq 7\%$, the incidence of hypoglycemic episodes, changes in fasting plasma glucose, changes in body mass, and the monitoring of adverse events [1].

Background and Rationale

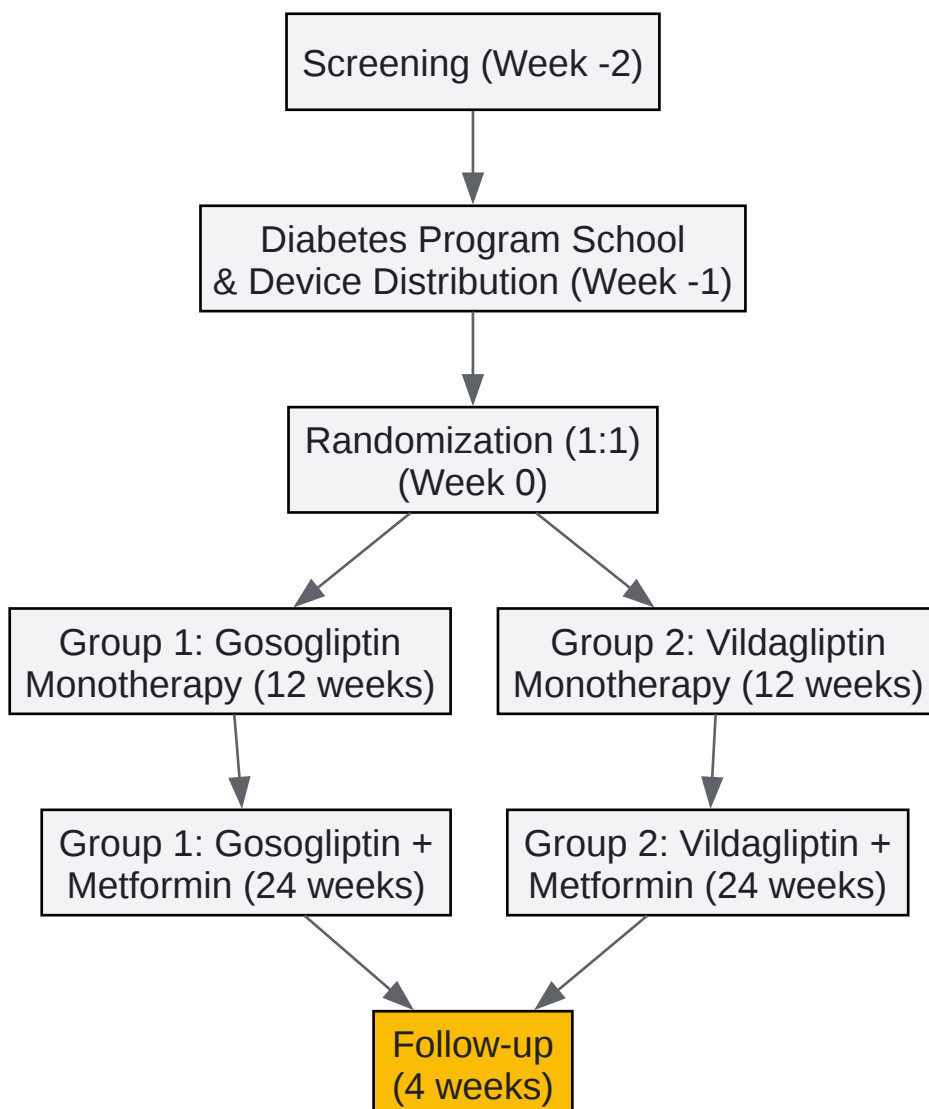
DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that function by increasing the concentration of incretin hormones (GLP-1 and GIP). This is achieved by inhibiting the DPP-4 enzyme, which is responsible for their rapid degradation. The resulting increase in active incretin levels enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels with a low risk of hypoglycemia and a neutral effect on body weight [3] [4].

Gosogliptin is one of several DPP-4 inhibitors developed following the first approval of Sitagliptin in 2006 [5] [4]. This particular trial was designed to establish the non-inferiority of **Gosogliptin** against an active comparator, Vildagliptin, which is an established therapy in this drug class [1].

Detailed Trial Methodology

3.1 Study Design

The trial employed a randomized, two-stage, active-controlled design [1].



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3.2 Participant Eligibility

The trial enrolled 299 participants [2]. The key inclusion and exclusion criteria are summarized below.

Table 1: Key Eligibility Criteria [1] [6]

Category	Criteria
Inclusion	• Men & women aged 18-78 years • Confirmed clinical diagnosis of T2DM • Drug-naive or no hypoglycemic drug treatment for ≥12 weeks before screening • Body Mass Index (BMI) 22-40 kg/m ² • HbA1c 7.5 - 11.0% • Fasting Plasma Glucose < 15 mmol/L
Exclusion	• Pregnancy, lactation, or planning pregnancy • History of type 1 diabetes • Severe diabetes complications (e.g., active proliferative retinopathy, gastroparesis) • Allergy or hypersensitivity to Gosogliptin , Vildagliptin, or Metformin • Significant cardiovascular disease within 12 months • Renal impairment (serum creatinine >1.5 mg/dL in men or >1.4 mg/dL in women, or GFR <60 mL/min/1.73m ²) • Liver disease (AST or ALT >3x ULN, total bilirubin >2x ULN, or cirrhosis)

3.3 Interventions and Dosing

Participants were randomized into one of two treatment groups [1]:

- **Group 1: Gosogliptin** treatment (monotherapy for 12 weeks, then in combination with Metformin for 24 weeks).
- **Group 2:** Vildagliptin treatment (monotherapy for 12 weeks, then in combination with Metformin for 24 weeks).

The specific dosages of **Gosogliptin**, Vildagliptin, and Metformin were **not specified** in the available trial records.

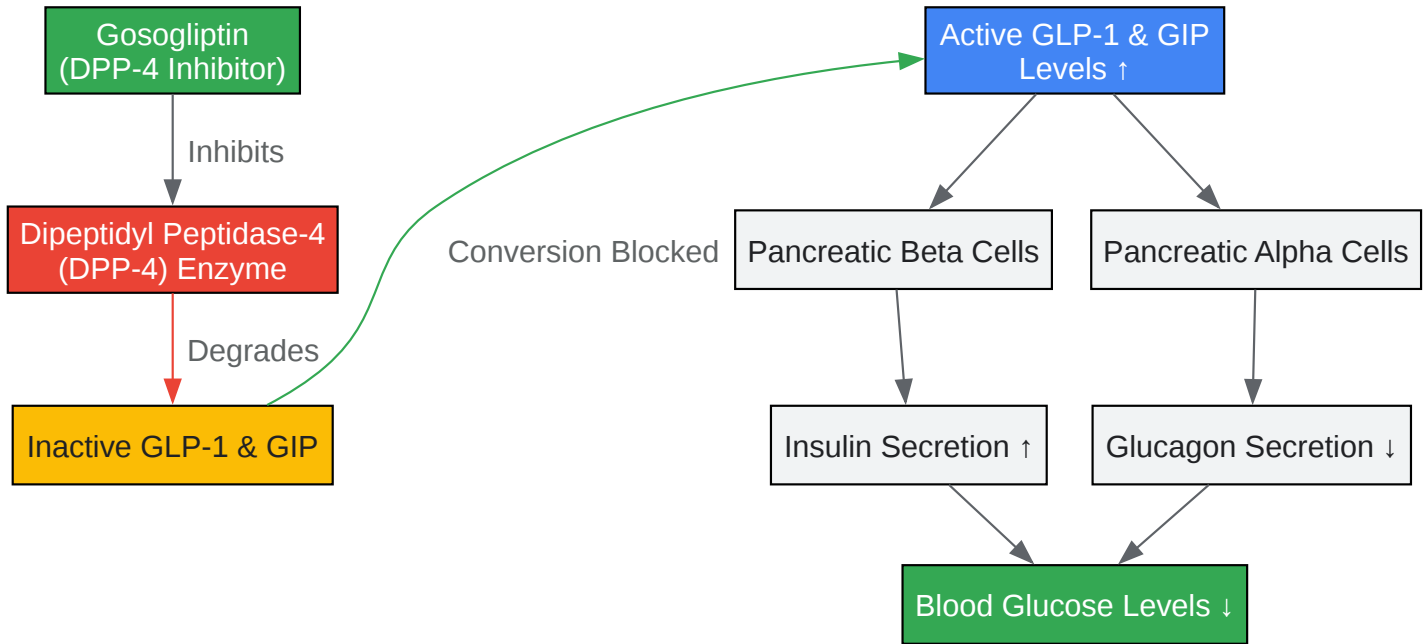
3.4 Outcome Measures

Table 2: Primary and Secondary Outcome Measures [1]

Outcome Type	Measure	Time Frame	Method/Description
Primary	Mean change in HbA1c	Weeks 12 & 36 from baseline	Comparison between Gosogliptin vs. Vildagliptin groups
Secondary	HbA1c \leq 7.0%	Weeks 12 & 36 from baseline	Percent of patients achieving target HbA1c
	Hypoglycemic episodes	Up to Week 36	Incidence during monotherapy and combination therapy
	Fasting Plasma Glucose	Weeks 12 & 36	Change from baseline
	Body Mass	Weeks 12 & 36	Change from baseline
	Adverse Events (AEs)	Up to Week 40	AE rate

Pharmacological Mechanism of Action

Gosogliptin exerts its antihyperglycemic effect through selective inhibition of the DPP-4 enzyme. The following diagram illustrates this mechanism and its physiological consequences.



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Abbreviations: GLP-1: Glucagon-like peptide-1; GIP: Glucose-dependent insulinotropic polypeptide.

As shown, by inhibiting DPP-4, **Gosogliptin** prevents the rapid degradation of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner [3] [4].

Experimental Protocols and Assessments

5.1 HbA1c Measurement Protocol

Purpose: To assess long-term glycemic control by measuring the percentage of glycosylated hemoglobin [1].

Procedure:

- Blood samples were collected from patients at baseline (Week 0), Week 12, and Week 36.
- The analysis was performed using standardized laboratory methods. The specific methodology (e.g., HPLC) was not detailed in the public record.

5.2 Hypoglycemia Monitoring Protocol

Purpose: To document the incidence and rate of hypoglycemic episodes, a key safety endpoint for antidiabetic therapies [1]. **Procedure:**

- Patients were trained at the "Diabetes Program School" (Week -1) on self-monitoring of blood glucose (SMBG) using a distributed glucometer and patient diary [1] [6].
- Patients recorded all hypoglycemic events and their associated blood glucose values in the diary for the duration of the trial.
- Episodes were categorized and analyzed based on these patient-reported records.

5.3 Safety and Adverse Event Assessment

Purpose: To evaluate the overall safety and tolerability profile of **Gosogliptin** [1]. **Procedure:**

- Adverse events (AEs) were monitored continuously from the start of treatment until the end of the follow-up period (Week 40).
- All reported or observed AEs were recorded, including the time of onset, duration, severity, and relationship to the study drug.
- Serious adverse events (SAEs) required immediate reporting to the sponsor and regulatory authorities as per the study protocol.

Conclusion and Research Implications

The referenced Phase 3 clinical trial established the protocol for evaluating the efficacy and safety of **Gosogliptin** against an active comparator, Vildagliptin. The study was designed to provide robust data on glycemic control (HbA1c reduction) and safety in drug-naïve T2DM patients over 36 weeks of treatment.

For researchers aiming to design similar trials, this protocol offers a model for a two-stage (monotherapy to combination therapy), active-controlled, non-inferiority study design. Key considerations include the comprehensive exclusion of patients with renal or hepatic impairment and the detailed monitoring of hypoglycemic events. The successful execution of this trial contributed to the body of evidence for **Gosogliptin**, which received regulatory approval for the management of T2DM [4].

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